molecular formula C14H20N2O6 B14293614 (6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (E)-but-2-enedioate CAS No. 125736-28-9

(6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (E)-but-2-enedioate

Cat. No.: B14293614
CAS No.: 125736-28-9
M. Wt: 312.32 g/mol
InChI Key: YRWLFBJPKBRGJJ-JZJYLFOCSA-N
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Description

(6R)-N-Methoxy-9-azabicyclo(421)non-4-ene-5-carboxamide (E)-but-2-enedioate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (E)-but-2-enedioate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by functionalization to introduce the methoxy and carboxamide groups. Reaction conditions often involve the use of strong bases and acids, as well as specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (E)-but-2-enedioate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (E)-but-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (E)-but-2-enedioate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved often depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide: A closely related compound with similar structural features.

    (6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (Z)-but-2-enedioate: Differing only in the configuration of the double bond.

Uniqueness

The uniqueness of (6R)-N-Methoxy-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide (E)-but-2-enedioate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

125736-28-9

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(1R)-N-methoxy-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide

InChI

InChI=1S/C10H16N2O2.C4H4O4/c1-14-12-10(13)8-4-2-3-7-5-6-9(8)11-7;5-3(6)1-2-4(7)8/h4,7,9,11H,2-3,5-6H2,1H3,(H,12,13);1-2H,(H,5,6)(H,7,8)/b;2-1+/t7?,9-;/m1./s1

InChI Key

YRWLFBJPKBRGJJ-JZJYLFOCSA-N

Isomeric SMILES

CONC(=O)C1=CCCC2CC[C@H]1N2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CONC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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